molecular formula C6H6ClN3O2 B7772369 5-chloro-N-methyl-3-nitropyridin-2-amine

5-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B7772369
M. Wt: 187.58 g/mol
InChI Key: SYQICYDWDKINOO-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol It is characterized by the presence of a chloro group, a nitro group, and a methylamine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-3-nitropyridin-2-amine typically involves the nitration of 5-chloro-2-methylpyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then subjected to amination using methylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-N-methyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methylamine groups can engage in binding interactions with enzymes or receptors. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Chloro-N-methyl-5-nitropyridin-2-amine
  • 5-Chloro-4-methyl-3-nitropyridin-2-amine
  • 2,4-Dichloro-5-nitropyridine

Comparison: 5-Chloro-N-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

5-chloro-N-methyl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQICYDWDKINOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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